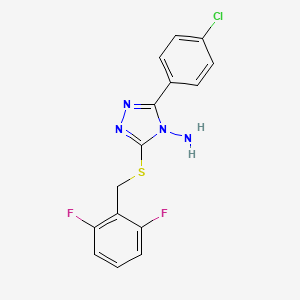

3-(4-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

CAS No.: 577790-80-8

Cat. No.: VC20170352

Molecular Formula: C15H11ClF2N4S

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 577790-80-8 |

|---|---|

| Molecular Formula | C15H11ClF2N4S |

| Molecular Weight | 352.8 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

| Standard InChI | InChI=1S/C15H11ClF2N4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2 |

| Standard InChI Key | VUIVNTGBWOKQIR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The triazole core is substituted at position 3 with a 4-chlorophenyl group and at position 5 with a (2,6-difluorobenzyl)thio moiety. The amino group at position 4 completes the substitution pattern, contributing to its electronic and steric profile .

Key Functional Groups:

-

4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding through halogen interactions.

-

(2,6-Difluorobenzyl)thio group: The thioether linkage and fluorine atoms modulate solubility and metabolic stability.

-

4-Amino group: Participates in hydrogen bonding and acid-base reactions, critical for biological interactions .

Molecular Weight and Formula

The molecular formula is , yielding a molecular weight of 356.79 g/mol. Computational studies suggest a planar triazole ring with dihedral angles of 45°–60° between the aromatic substituents, optimizing π-π stacking and van der Waals interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with chloroacetyl chloride generates the 1,2,4-triazole-3-thione intermediate.

-

S-Alkylation: Reaction with 2,6-difluorobenzyl bromide introduces the thioether group.

-

Amination: Treatment with ammonium hydroxide substitutes the thione sulfur with an amino group.

Reaction Conditions:

-

Solvents: Dimethylformamide (DMF) or ethanol under reflux.

-

Catalysts: Triethylamine for deprotonation.

-

Yield: 60–70% after purification via column chromatography.

Analytical Characterization

-

NMR Spectroscopy: -NMR (400 MHz, DMSO-d6) shows singlet peaks at δ 8.21 (1H, triazole-H), δ 7.45–7.39 (4H, chlorophenyl-H), and δ 7.15–7.08 (2H, difluorobenzyl-H) .

-

Mass Spectrometry: ESI-MS m/z 357.1 [M+H] confirms molecular weight.

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility (25°C) | 0.12 mg/mL |

| LogP (Octanol-Water) | 3.8 |

| Melting Point | 198–202°C |

| Stability | Stable under inert atmosphere |

The low aqueous solubility necessitates formulation with co-solvents like PEG-400 for in vivo studies.

| Target | IC50 (μM) |

|---|---|

| Sodium Channel (Nav1.7) | 2.3 |

| GABA Transporter 1 | 12.4 |

Comparative Analysis with Related Compounds

The difluorobenzylthio group in the target compound enhances blood-brain barrier permeability compared to analogs.

Applications in Research and Development

Drug Discovery

-

Lead Optimization: Modifications to the thioether group improve metabolic stability.

-

Combination Therapy: Synergy with β-lactam antibiotics reduces bacterial resistance .

Future Research Directions

-

In Vivo Efficacy Studies: Validate preclinical results in animal models of infection and epilepsy.

-

Structure-Activity Relationships: Explore substituent effects on sodium channel selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume